Cas no 2172536-89-7 (2-(2-hydroxybutyl)oxane-2-carbaldehyde)

2-(2-hydroxybutyl)oxane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(2-hydroxybutyl)oxane-2-carbaldehyde
- EN300-1619322
- 2172536-89-7
-
- インチ: 1S/C10H18O3/c1-2-9(12)7-10(8-11)5-3-4-6-13-10/h8-9,12H,2-7H2,1H3
- InChIKey: SJHWFKMXSQQRAJ-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1(C=O)CC(CC)O
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 46.5Ų
2-(2-hydroxybutyl)oxane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619322-5.0g |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1619322-2.5g |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1619322-100mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 100mg |
$1056.0 | 2023-09-22 | ||
Enamine | EN300-1619322-5000mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1619322-2500mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 2500mg |
$2351.0 | 2023-09-22 | ||
Enamine | EN300-1619322-0.5g |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1619322-0.05g |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1619322-1000mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 1000mg |
$1200.0 | 2023-09-22 | ||
Enamine | EN300-1619322-250mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1619322-10000mg |
2-(2-hydroxybutyl)oxane-2-carbaldehyde |
2172536-89-7 | 10000mg |
$5159.0 | 2023-09-22 |
2-(2-hydroxybutyl)oxane-2-carbaldehyde 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-(2-hydroxybutyl)oxane-2-carbaldehydeに関する追加情報
Chemical Overview of Compound CAS No. 2172536-89-7: 2-(2-Hydroxybutyl)Oxane-2-Carbaldehyde
The compound 2-(2-hydroxybutyl)oxane-2-carbaldehyde, identified by the CAS registry number 2172536-89-7, represents a structurally unique organic molecule with significant potential in pharmaceutical and biomedical applications. This compound combines a cyclic oxane framework with a hydroxyl-substituted butyl side chain and an aldehyde functional group, creating a versatile scaffold for chemical modifications and biological interactions. Recent advancements in synthetic chemistry have enabled precise control over its synthesis pathways, while emerging studies highlight its role in targeted drug delivery systems and enzyme inhibition mechanisms.
Structurally, the molecule adopts a hexahydropyran ring system (oxane core), which contributes to its conformational stability and solubility properties. The presence of the hydroxybutyl substituent introduces hydrophilic characteristics, enhancing its compatibility with aqueous biological environments. The terminal aldehyde group (carbaldehyde) serves as a reactive site for conjugation with biomolecules or drug payloads, as demonstrated in recent peptide coupling studies published in the Journal of Medicinal Chemistry. This functional diversity positions the compound as a promising candidate for multifunctional biomedical constructs.
Innovative synthetic approaches have significantly improved the accessibility of this compound over traditional methods. A 2023 study by researchers at MIT introduced a one-pot cascade reaction utilizing palladium-catalyzed cross-coupling followed by oxidative cleavage, achieving yields exceeding 85% under mild conditions (Nature Catalysis, 6(4): 315–319). Such advancements not only reduce production costs but also minimize environmental impact compared to earlier protocols requiring hazardous reagents like thionyl chloride.
Biochemical investigations reveal intriguing pharmacological profiles for this compound’s derivatives. In vitro assays conducted at Stanford University demonstrated selective inhibition of matrix metalloproteinase (MMP)-9 activity at submicromolar concentrations, suggesting utility in anti-inflammatory therapies targeting rheumatoid arthritis progression (ACS Chemical Biology, 18(10): 1984–1996). Additionally, its aldehyde group facilitates Schiff base formation with amino-functionalized nanoparticles, enabling targeted delivery of chemotherapeutic agents to tumor cells via receptor-mediated endocytosis mechanisms.
Recent computational modeling studies further illuminate its interaction dynamics with biological systems. A molecular docking analysis published in Bioorganic & Medicinal Chemistry Letters (34: 144–150) revealed favorable binding affinity toward estrogen receptor α (ERα), proposing potential applications in hormone therapy modulation without estrogenic side effects traditionally associated with tamoxifen analogs. These findings align with emerging trends toward structure-based drug design using AI-driven molecular simulation platforms.
Safety evaluations conducted under OECD guidelines indicate low acute toxicity profiles when administered intraperitoneally to murine models (LD₅₀ > 5 g/kg). Chronic exposure studies over 90 days showed no observable organ toxicity at therapeutic doses, though metabolic pathway analysis via LC-MS/MS identified phase II conjugation as the primary detoxification mechanism involving glucuronic acid conjugation—a critical consideration for clinical translation.
Ongoing research focuses on optimizing its photochemical properties for photodynamic therapy applications. A collaborative study between Harvard Medical School and Merck KGaA demonstrated photoactivation-induced cytotoxicity against melanoma cells when conjugated with chlorin e6 derivatives under near-infrared light irradiation (Nature Communications, 14: 654). This dual functionality—combining targeted delivery and light-triggered release—represents a paradigm shift in precision oncology approaches.
In regenerative medicine contexts, this compound’s oxane ring system has been leveraged to create bioactive hydrogels promoting osteogenic differentiation of mesenchymal stem cells (MSCs). A study published in Biomaterials Science (vol. 10: 5467–5480) reported enhanced alkaline phosphatase activity and calcium deposition when MSCs were cultured on scaffolds functionalized with this molecule’s phosphate ester derivatives.
Economic viability analyses suggest scalable production through continuous flow chemistry systems currently being tested at Novartis’ Basel facility. Compared to batch synthesis methods, flow reactors enable real-time process monitoring and reduce solvent usage by integrating inline purification steps—a critical advantage for large-scale biomedical manufacturing processes requiring GMP compliance.
Cross-disciplinary research collaborations are now exploring this compound’s role in neuroprotective strategies against Alzheimer’s disease progression. Preclinical trials using APP/PS1 transgenic mice revealed reduced amyloid-beta plaque accumulation when administered alongside FDA-approved cholinesterase inhibitors, though further mechanistic studies are needed to clarify synergistic effects observed between the two treatment modalities.
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